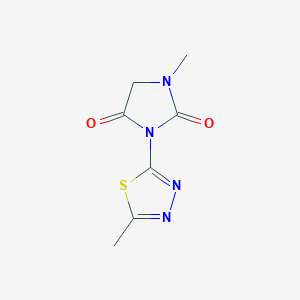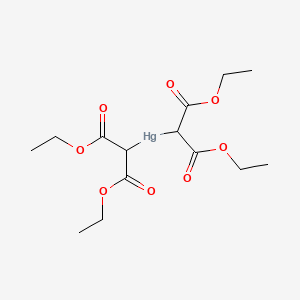
1,1',1''-(Pent-2-yne-1,4,5-triyl)tripiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine is an organic compound characterized by the presence of a piperidine ring and a pent-2-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine typically involves the following steps:
Formation of the Pent-2-yne Backbone: This can be achieved through the dehydrohalogenation of a vicinal dihalide or vinylic halide using a strong base such as sodium amide in ammonia (NaNH₂/NH₃).
Attachment of Piperidine Rings: The piperidine rings can be introduced through nucleophilic substitution reactions, where the piperidine acts as a nucleophile attacking the electrophilic sites on the pent-2-yne backbone.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings or the alkyne backbone.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in an acidic medium.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: Piperidine as a nucleophile in the presence of a suitable leaving group on the alkyne backbone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine rings can interact with biological macromolecules, potentially modulating their activity. The alkyne backbone can also participate in various chemical reactions, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pentyne: A simple alkyne with a similar backbone but lacking the piperidine rings.
2-Pentyne: Another alkyne with a similar structure but different positioning of the triple bond.
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine: Unique due to the presence of three piperidine rings attached to the alkyne backbone.
Uniqueness
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine is unique due to its combination of a pent-2-yne backbone with three piperidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
64558-22-1 |
|---|---|
Molekularformel |
C20H35N3 |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
1-[1,5-di(piperidin-1-yl)pent-3-yn-2-yl]piperidine |
InChI |
InChI=1S/C20H35N3/c1-4-12-21(13-5-1)16-10-11-20(23-17-8-3-9-18-23)19-22-14-6-2-7-15-22/h20H,1-9,12-19H2 |
InChI-Schlüssel |
CXWMGBSTSMYWSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC#CC(CN2CCCCC2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


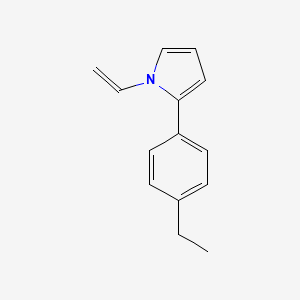
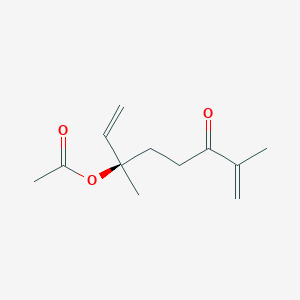
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
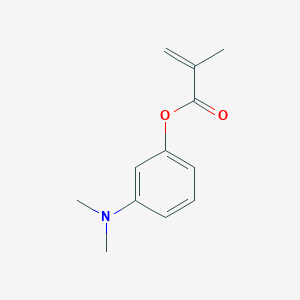
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
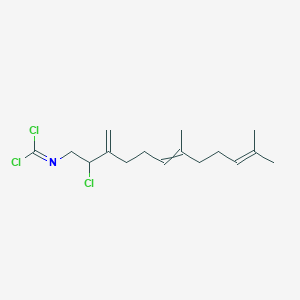
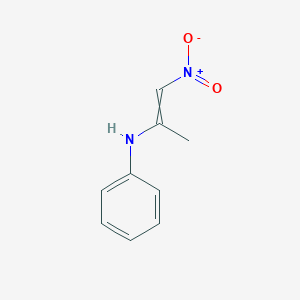

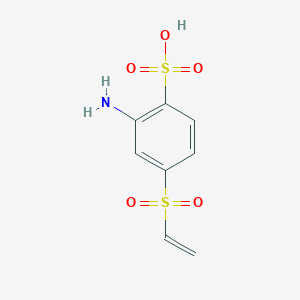
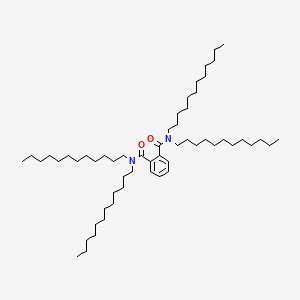
![1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14496795.png)
![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
